

Step-by-step synthesis protocol for 2-(2-Methoxyethoxy)-5-methylphenol

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Compound of Interest

Compound Name: 2-(2-Methoxyethoxy)-5-methylphenol

Cat. No.: B8176744

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Part 1: Executive Summary & Strategic Analysis

1.1 The Challenge of Regioselectivity The synthesis of **2-(2-Methoxyethoxy)-5-methylphenol** (Target Molecule, TM) presents a classic problem in aromatic substitution: distinguishing between two chemically similar nucleophilic sites on a catechol skeleton.

The core structure is a 4-methylcatechol (1,2-dihydroxy-4-methylbenzene) derivative. Direct alkylation of 4-methylcatechol with 2-methoxyethyl bromide typically yields a mixture of regioisomers:

- Target (C1-O-alkylation): **2-(2-Methoxyethoxy)-5-methylphenol**.
- Isomer (C2-O-alkylation): 2-(2-Methoxyethoxy)-4-methylphenol.

Literature and electronic structure analysis indicate that the hydroxyl group at the meta position relative to the methyl group (C2) is often more acidic and nucleophilic due to the lack of direct electron-donating resonance stabilization from the methyl group compared to the para (C1) position. Consequently, direct alkylation frequently favors the unwanted isomer or results in a difficult-to-separate mixture.

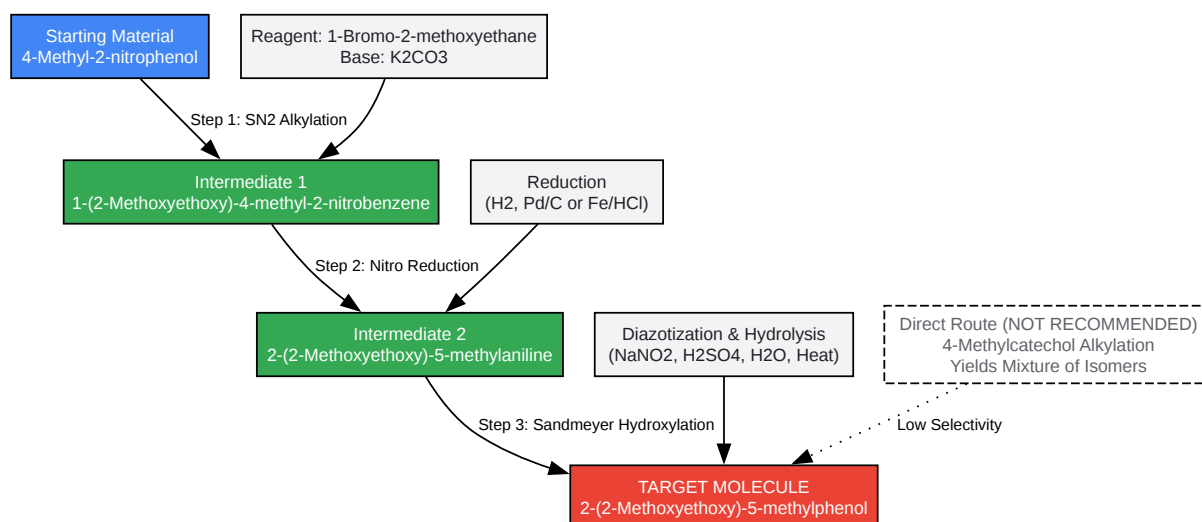
1.2 The Solution: Regioselective Nitro-Route To ensure pharmaceutical-grade purity and structural certainty, this protocol utilizes a regioselective functionalization strategy starting from 4-methyl-2-nitrophenol. This route locks the regiochemistry early in the synthesis, avoiding the statistical mixtures inherent in direct catechol alkylation.

Pathway Overview:

- Nucleophilic Substitution (SN2): Alkylation of the free phenol in 4-methyl-2-nitrophenol.
- Reduction: Conversion of the nitro group to an aniline.
- Diazotization-Hydrolysis: Conversion of the amine to the final phenol.

Part 2: Visualized Reaction Pathways

The following flowchart illustrates the critical decision-making process and the chemical pathway selected for this protocol.



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Caption: Figure 1. Regioselective synthesis pathway via nitro-precursor vs. the low-selectivity direct alkylation route.

Part 3: Detailed Experimental Protocol

Stage 1: Etherification of 4-Methyl-2-nitrophenol

This step installs the 2-methoxyethyl side chain. The presence of the ortho-nitro group actually assists by preventing over-alkylation and ensuring the reaction occurs only at the phenolic oxygen.

Reagents & Materials:

Component	Equiv.	Role
4-Methyl-2-nitrophenol	1.0	Substrate
1-Bromo-2-methoxyethane	1.2	Alkylating Agent
Potassium Carbonate (K_2CO_3)	1.5	Base
Potassium Iodide (KI)	0.1	Catalyst (Finkelstein)

| DMF (N,N-Dimethylformamide) | - | Solvent (0.5 M conc.) |

Procedure:

- Setup: Charge a dry 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet with 4-methyl-2-nitrophenol (10.0 g, 65.3 mmol) and anhydrous DMF (130 mL).
- Deprotonation: Add K_2CO_3 (13.5 g, 98.0 mmol) in a single portion. The mixture will turn bright yellow/orange (phenoxide formation). Stir at room temperature for 30 minutes.
- Addition: Add KI (1.08 g, 6.5 mmol) followed by the dropwise addition of 1-bromo-2-methoxyethane (10.9 g, 78.4 mmol).
- Reaction: Heat the mixture to 80°C for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1] The starting phenol spot should disappear.

- Workup: Cool to room temperature. Pour the reaction mixture into ice-water (500 mL). The product usually precipitates as a solid or oil.
 - If solid:[2] Filter, wash with water, and dry.[3]
 - If oil: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate.
- Yield: Expect ~90-95% yield of 1-(2-methoxyethoxy)-4-methyl-2-nitrobenzene.

Stage 2: Reduction of Nitro Group

Converting the nitro group to an amine prepares the molecule for the final hydroxylation. Catalytic hydrogenation is preferred for cleanliness.

Reagents:

Component	Equiv.	Role
Intermediate 1	1.0	Substrate
Pd/C (10% wt)	5 wt%	Catalyst
Hydrogen (H ₂)	Balloon	Reductant

| Methanol/Ethanol | - | Solvent |

Procedure:

- Setup: Dissolve Intermediate 1 (10.0 g) in Methanol (100 mL) in a hydrogenation flask.
- Catalyst: Carefully add 10% Pd/C (0.5 g) under a nitrogen blanket (Pyrophoric hazard!).
- Reaction: Purge the system with H₂ gas (3 cycles). Stir vigorously under H₂ atmosphere (balloon pressure is sufficient) at room temperature for 4–12 hours.
- Monitoring: Monitor by TLC. The yellow nitro compound converts to a fluorescent/UV-active amine spot (lower R_f).

- **Workup:** Filter through a Celite pad to remove the catalyst. Wash the pad with methanol. Concentrate the filtrate to obtain 2-(2-methoxyethoxy)-5-methylaniline as a viscous oil or low-melting solid.
- **Yield:** Quantitative (>98%). Use directly in the next step.

Stage 3: Diazotization and Hydrolysis (Sandmeyer Hydroxylation)

This is the critical step converting the amine to the phenol.

Reagents:

Component	Equiv.	Role
Intermediate 2 (Aniline)	1.0	Substrate
Sulfuric Acid (H ₂ SO ₄)	2.5	Acid Medium
Sodium Nitrite (NaNO ₂)	1.1	Diazotizing Agent
Water	-	Solvent/Reactant

| Urea | Trace | Quench excess HNO₂ |

Procedure:

- **Salt Formation:** Suspend the aniline (Intermediate 2, ~9.0 g) in water (40 mL) and add conc. H₂SO₄ (7 mL) dropwise with cooling (Ice bath, 0–5°C). The amine sulfate salt may precipitate.
- **Diazotization:** Prepare a solution of NaNO₂ (3.4 g) in water (10 mL). Add this dropwise to the amine sulfate suspension while maintaining the temperature below 5°C. Stir for 30 mins at 0°C.
 - **Check:** A clear diazonium salt solution should form. Add a pinch of urea to destroy excess nitrous acid (until starch-iodide paper no longer turns blue).

- Hydrolysis: Prepare a separate flask with dilute H_2SO_4 (10 mL acid in 50 mL water) and heat it to boiling (100°C).
- Addition: Dropwise add the cold diazonium solution into the boiling acid solution. Nitrogen gas will evolve vigorously.
 - Note: Adding cold diazonium to hot acid minimizes side reactions (coupling) compared to heating the diazonium salt slowly.
- Completion: Continue boiling for 15 minutes after addition is complete.
- Workup: Cool to room temperature. Extract with Dichloromethane (DCM) (3 x 50 mL).
- Purification: The crude extract contains the target phenol. Wash with brine, dry over MgSO_4 , and concentrate. Purify via silica gel column chromatography (Eluent: Hexane/EtOAc gradient 10:1 to 4:1).
- Final Product: **2-(2-Methoxyethoxy)-5-methylphenol**.

Part 4: Quality Control & Validation

4.1 Expected Analytical Data

- Physical State: Colorless to pale yellow oil or low-melting solid.
- ^1H NMR (400 MHz, CDCl_3):
 - δ 6.80 (d, $J=8.0$ Hz, 1H, Ar-H at C3)
 - δ 6.70 (s, 1H, Ar-H at C6)
 - δ 6.65 (d, $J=8.0$ Hz, 1H, Ar-H at C4)
 - δ 5.80 (s, broad, 1H, -OH)
 - δ 4.15 (t, 2H, -O-CH₂-)
 - δ 3.75 (t, 2H, -CH₂-O-)

- δ 3.45 (s, 3H, -OCH₃)
- δ 2.25 (s, 3H, Ar-CH₃)
- Mass Spectrometry (ESI): $m/z = 183.1$ [M+H]⁺ (Calculated MW: 182.22).

4.2 Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Yield in Step 1	Incomplete deprotonation or moisture in DMF.	Use anhydrous DMF; ensure K₂CO₃ is finely ground; increase temp to 90°C.
Azo-coupling in Step 3	Diazonium salt concentration too high or pH too high.	Add diazonium solution slowly to boiling acid. Ensure strongly acidic medium.

| Regioisomer Contamination | Only possible if starting material (4-methyl-2-nitrophenol) was impure. | Verify SM purity by GC-MS before starting. |

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